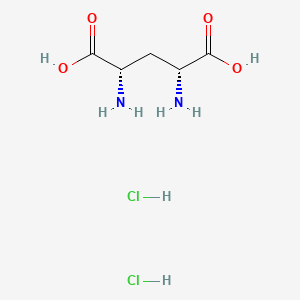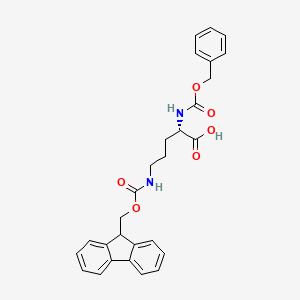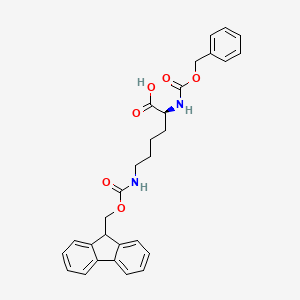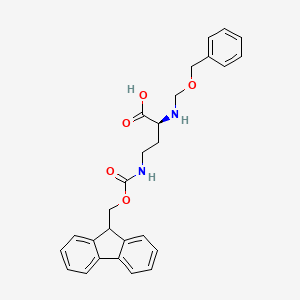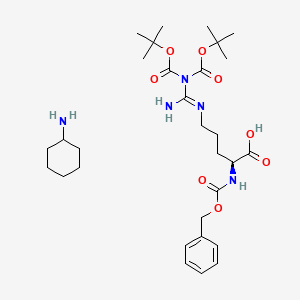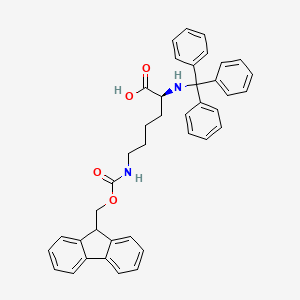
Fmoc-L-norleucine n-hydroxysuccinimide ester
Vue d'ensemble
Description
Fmoc-L-norleucine n-hydroxysuccinimide ester (Fmoc-L-norleu-NHS) is an organic compound widely used in the laboratory for a variety of applications. It is a derivative of norleucine, an amino acid, and is produced by the reaction of norleucine with the reagent N-hydroxysuccinimide (NHS). Fmoc-L-norleu-NHS is a versatile reagent with a wide range of uses in the lab, from synthesis of peptides to protein conjugation.
Applications De Recherche Scientifique
Peptide Synthesis and Drug Development
Fmoc-L-norleucine n-hydroxysuccinimide ester plays a critical role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). It is a derivative used for introducing the Fmoc-protected amino acid into the growing peptide chain. The protection strategy is pivotal to ensure the correct sequence and structure of the peptide during synthesis. The Fmoc group is removed under basic conditions without affecting other protective groups or peptide bonds. This attribute is particularly beneficial in the synthesis of complex peptides and proteins, which are increasingly important in drug discovery and development. Peptides, due to their high specificity and potency, combined with relatively low toxicity and immunogenicity, are being explored as therapeutics for a wide range of diseases. The role of this compound in this context cannot be overstated as it ensures the synthesis of peptides with high purity and yield, a critical factor in the development of peptide-based drugs (D'Hondt et al., 2014).
Biomarker and Disease Treatment Research
The substance is also integral in the study of various biomarkers and potential treatments for diseases. For instance, fibromodulin (FMOD), a small leucine-rich proteoglycan, has been identified as a potential clinical application in managing numerous diseases, from skin and tendon disorders to bone and kidney diseases. This compound may be used in the synthesis of peptides or proteins like FMOD, aiding in the research and development of new treatments. The versatility of FMOD in treating a wide range of conditions highlights the significance of effective peptide synthesis methods, where this compound is likely to be involved (Al-Qattan & Al-Qattan, 2018).
Nutritional and Functional Food Development
In the field of nutrition and functional foods, peptides synthesized using this compound have shown promise. Fish Protein Hydrolysate (FPH) and its peptides, for instance, have demonstrated significant health benefits, including anti-hypertensive activity. The ability to synthesize and study these peptides efficiently, potentially involving the use of this compound, facilitates the exploration and utilization of these bioactive compounds in functional foods or nutraceuticals. This not only contributes to the understanding of the biological properties of these peptides but also aids in the development of dietary interventions for health promotion and disease prevention (Yathisha U.G. et al., 2019).
Mécanisme D'action
Target of Action
Fmoc-L-norleucine N-hydroxysuccinimide ester is primarily used in the field of proteomics research . Its main targets are the hydroxy-amino acids in proteins . The compound is used to selectively prepare N-(9-fluorenylmethoxycarbonyl) derivatives of these amino acids .
Mode of Action
The compound works by reacting with the hydroxy-amino acids to form N-(9-fluorenylmethoxycarbonyl) derivatives . This reaction is facilitated by the N-hydroxysuccinimide ester group in the compound, which acts as a good leaving group, making the compound highly reactive towards nucleophiles such as the amino group in amino acids .
Biochemical Pathways
The primary biochemical pathway affected by this compound is protein synthesis. Specifically, it is used in the synthesis of glycopeptides . By reacting with the hydroxy-amino acids in proteins, it allows for the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of these amino acids, which are key intermediates in the synthesis of glycopeptides .
Pharmacokinetics
The compound is stable at temperatures between 0-8°C , which helps maintain its reactivity and ensures its effectiveness in the preparation of N-(9-fluorenylmethoxycarbonyl) derivatives.
Result of Action
The result of the compound’s action is the formation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids . These derivatives are key intermediates in the synthesis of glycopeptides . Thus, the compound plays a crucial role in proteomics research, particularly in the study and synthesis of glycoproteins.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6/c1-2-3-12-21(24(30)33-27-22(28)13-14-23(27)29)26-25(31)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,2-3,12-15H2,1H3,(H,26,31)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZUSHCSKUMSHO-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






